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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

Cat. No.: B164454 Get Quote

These application notes provide a detailed protocol for researchers, scientists, and drug

development professionals on the use of C6-NBD Sphingomyelin for labeling and visualizing

sphingolipid dynamics in live cells.

Introduction

C6-NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl

phosphocholine) is a fluorescent analog of sphingomyelin, a major component of mammalian

cell membranes.[1][2] This probe is instrumental in studying sphingolipid metabolism,

trafficking, and localization within living cells.[2] Sphingolipids are not only structural

components of the plasma membrane but are also involved in crucial cellular processes like

signal transduction.[1][3] C6-NBD-SM allows for the visualization of endocytic pathways and

the dynamics of lipid domains, such as lipid rafts.[4][5] The NBD fluorophore provides a strong

fluorescent signal, making it suitable for fluorescence microscopy.[4]

Quantitative Data Summary
The following table summarizes the key spectral properties and experimental parameters for

C6-NBD Sphingomyelin.
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Parameter Value Reference

Full Chemical Name

6-((N-(7-nitrobenz-2-oxa-1,3-

diazol-4-

yl)amino)hexanoyl)sphingosyl

phosphocholine

[2]

CAS Number 94885-04-8 [2]

Excitation Maximum 466 nm [2][6]

Emission Maximum 536 nm [2][6]

Molecular Weight 740.88 g/mol [6]

Recommended Staining

Concentration
5 µM [4]

Typical Incubation Time 30 - 60 minutes [4][7]

Probe Localization
Plasma membrane, endocytic

vesicles
[2][7]

Experimental Protocols
Preparation of C6-NBD-Sphingomyelin-BSA Complex
For effective delivery to live cells, it is recommended to complex the lipophilic C6-NBD-SM with

bovine serum albumin (BSA).[4] This enhances its solubility in aqueous media and facilitates its

incorporation into the plasma membrane.

Materials:

C6-NBD-Sphingomyelin (solid form)

Chloroform:Ethanol (19:1 v/v)

Absolute Ethanol

Defatted BSA (fatty acid-free)
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Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

Glass test tubes

Nitrogen gas source

Vacuum desiccator

Vortex mixer

Procedure:

Prepare a 1 mM Stock Solution: Dissolve the solid C6-NBD-SM in a chloroform:ethanol (19:1

v/v) mixture to a final concentration of 1 mM.[4] Store this stock solution at -20°C, protected

from light.[4]

Dry the Lipid: Dispense 50 µL of the 1 mM stock solution into a small glass test tube.[4]

Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a

vacuum for at least one hour to remove any residual solvent.[4]

Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.[4]

Prepare BSA Solution: In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in

10 mL of serum-free HBSS/HEPES.[4]

Form the Complex: While vigorously vortexing the BSA solution, inject the 200 µL of the

ethanol-dissolved C6-NBD-SM.[4]

Final Concentration and Storage: This procedure results in a solution containing

approximately 5 µM C6-NBD-SM complexed with 5 µM BSA.[4] This working solution can be

stored in a plastic tube at -20°C.[4]

Live Cell Labeling Protocol
This protocol is designed for labeling adherent cells grown on glass coverslips or in glass-

bottom dishes suitable for microscopy.

Materials:
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Cells cultured on glass coverslips or imaging dishes

C6-NBD-SM-BSA complex (5 µM working solution)

Fresh, serum-free culture medium

Ice bath

Procedure:

Cell Preparation: Grow cells to the desired confluency (typically 50-70%) on a suitable

imaging surface.

Wash Cells: Aspirate the culture medium and gently wash the cells twice with ice-cold,

serum-free medium or HBSS/HEPES.

Labeling Incubation: Place the cells on an ice bath (4°C). Add the pre-chilled 5 µM C6-NBD-

SM-BSA complex to the cells and incubate for 30 minutes at 4°C.[4] This initial low-

temperature incubation allows the lipid to insert into the outer leaflet of the plasma

membrane while minimizing endocytosis.[8]

Wash Off Unbound Probe: After incubation, aspirate the labeling solution and wash the cells

three times with ice-cold, serum-free medium to remove any unbound probe.[4]

Initiate Internalization: Add fresh, pre-warmed (37°C) complete culture medium to the cells

and transfer them to a 37°C incubator with 5% CO2 for 30-60 minutes.[4][7] This step allows

for the temperature-dependent internalization of the labeled sphingomyelin.[8]

Final Wash: Wash the cells once with fresh medium. The cells are now ready for imaging.

Back-Exchange Protocol (Optional)
To specifically visualize the internalized pool of C6-NBD-SM, a "back-exchange" procedure can

be performed to remove the fluorescent lipid remaining in the outer leaflet of the plasma

membrane.[7]

Materials:
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Labeled cells (after step 5 of the Live Cell Labeling Protocol)

Back-exchange medium: Serum-free medium containing 5% (w/v) defatted BSA.[9]

Procedure:

Prepare Cells: After the 37°C internalization step, place the cells back on ice.

Perform Back-Exchange: Wash the cells twice with the pre-chilled back-exchange medium.

[9] The incubation time may need to be optimized depending on the cell type but is typically

performed for 1-2 minutes.[9]

Wash: Wash the cells three times with ice-cold, serum-free medium to remove the BSA.

Image: The remaining fluorescence will correspond to the C6-NBD-SM that has been

internalized into endocytic compartments.[7]

Fluorescence Microscopy and Imaging
Equipment:

Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (with

temperature and CO2 control).

Filter set suitable for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm).

Procedure:

Mount the Sample: Place the dish or coverslip onto the microscope stage. If long-term

imaging is required, use an appropriate live-cell imaging solution and a stage-top incubator.

[10]

Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.

Acquire Images: Switch to the fluorescence channel. Use the lowest possible excitation light

intensity and shortest exposure time to minimize phototoxicity and photobleaching,

especially for time-lapse experiments.[10]
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Data Analysis: The resulting images will show the localization of C6-NBD-SM. Plasma

membrane staining will be evident, and with sufficient internalization time, fluorescent puncta

corresponding to endosomes and other intracellular vesicles will appear.[7]

Diagrams of Pathways and Workflows

Sphingomyelin to Ceramide Signaling Pathway

Plasma Membrane Downstream Signaling

Sphingomyelin (SM) Sphingomyelinase
(SMase)

Ceramide

Apoptosis

Cell Proliferation

Senescence

Hydrolysis

Click to download full resolution via product page

Caption: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide, a key lipid

second messenger.[5]
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Experimental Workflow for C6-NBD-SM Labeling

1. Prepare C6-NBD-SM-BSA
Complex

3. Label Cells with Probe
(30 min @ 4°C)

2. Culture Cells on
Imaging Dish

4. Wash to Remove
Unbound Probe

5. Incubate for Internalization
(30-60 min @ 37°C)

6. (Optional) Back-Exchange
with BSA to Remove PM Signal

 visualize internal pool

7. Image with
Fluorescence Microscopy

Click to download full resolution via product page

Caption: A step-by-step workflow for labeling live cells with C6-NBD Sphingomyelin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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